Tivumecirnon (FLX475): A Deep Dive into its Core Function as a CCR4 Antagonist
Tivumecirnon (FLX475): A Deep Dive into its Core Function as a CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivumecirnon, also known as FLX475, is an orally bioavailable, small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Developed by RAPT Therapeutics (formerly FLX Bio), this first-in-class therapeutic candidate is under investigation for its potential in cancer immunotherapy.[4] Tivumecirnon's primary mechanism of action is to selectively block the CCR4 receptor, thereby inhibiting the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][5] This guide provides a comprehensive technical overview of Tivumecirnon's core function, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its mechanism of action.
Core Mechanism: Antagonism of the CCR4-CCL17/22 Axis
The CCR4 receptor is highly expressed on Tregs, a subset of T cells that can dampen anti-tumor immune responses.[5] Tumor cells and other cells within the TME often secrete the chemokines CCL17 and CCL22, which are the natural ligands for CCR4.[1][5] The binding of these chemokines to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that allows cancer cells to evade immune destruction.[5]
Tivumecirnon functions by competitively inhibiting the binding of CCL17 and CCL22 to CCR4.[2] By blocking this interaction, Tivumecirnon effectively reduces the infiltration of Tregs into the TME.[5] This leads to a shift in the balance of immune cells within the tumor, favoring a more robust anti-tumor response mediated by effector T cells, such as CD8+ T cells.[6] Preclinical studies have demonstrated that Tivumecirnon treatment leads to an increased CD8+/Treg ratio within the tumor.[6]
While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values for Tivumecirnon are not publicly available, preclinical and clinical studies consistently describe it as a "potent and selective" CCR4 antagonist.[5][6] A Phase 1 study in healthy volunteers demonstrated that oral administration of Tivumecirnon was well-tolerated and achieved sustained high levels of CCR4 receptor occupancy, with a half-life of approximately 72 hours.[7]
Signaling Pathway and Mechanism of Action
The interaction of CCL17/CCL22 with CCR4 initiates a G protein-coupled receptor (GPCR) signaling cascade, leading to Treg migration. Tivumecirnon disrupts this pathway at the initial receptor-ligand binding step.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Tivumecirnon.
Table 1: Preclinical and Pharmacodynamic Data
| Parameter | Value/Observation | Source |
| CCR4 Antagonist Activity | Potent and selective | [5][6] |
| IC50 | Not publicly available | - |
| Ki | Not publicly available | - |
| Effect on Treg Infiltration | Reduces Treg infiltration into the TME | [5] |
| Effect on CD8+/Treg Ratio | Increases the intratumoral CD8+/Treg ratio | [6] |
| Receptor Occupancy (Human) | Doses of ~75 mg PO QD and above are sufficient to maintain target drug exposure above the IC90 for in vitro Treg migration | [7] |
| Half-life (Human) | Approximately 72 hours | [7] |
Table 2: Clinical Efficacy Data (in Combination with Pembrolizumab)
| Indication | Trial Identifier | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) | Source |
| Non-Small Cell Lung Cancer (CPI-naïve, PD-L1+) | NCT03674567 | 35% (n=20) | 6.3 months | Not Reported | [2] |
| Head and Neck Squamous Cell Carcinoma (CPI-experienced) | NCT03674567 | 15.6% (n=32) | 2.9 months (HPV+ subgroup) | Not Reported | [3][8] |
| Gastric Cancer (EBV+) | NCT04768686 | 60% (n=10) | 10.4 months | 17.3 months | [9][10] |
Experimental Protocols
Detailed experimental protocols for the characterization of Tivumecirnon are proprietary. However, based on standard methodologies for CCR4 antagonists, the following outlines the likely experimental approaches.
Radioligand Binding Assay (for determining Ki)
This assay is used to determine the binding affinity of Tivumecirnon to the CCR4 receptor.
Objective: To quantify the binding of Tivumecirnon to CCR4 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CCR4.
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Unlabeled Tivumecirnon.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the CCR4-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tivumecirnon.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Tivumecirnon that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (for determining functional antagonism)
This assay assesses the ability of Tivumecirnon to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Objective: To measure the functional inhibition of CCR4-mediated cell migration by Tivumecirnon.
Materials:
-
CCR4-expressing cells (e.g., primary T cells or a T cell line).
-
Transwell inserts with a porous membrane.
-
Chemoattractant (CCL17 or CCL22).
-
Tivumecirnon.
-
Assay medium.
-
Cell counting method (e.g., flow cytometry, fluorescent dye).
Protocol:
-
Place CCR4-expressing cells in the upper chamber of a Transwell insert.
-
Add the chemoattractant (CCL17 or CCL22) to the lower chamber.
-
Add varying concentrations of Tivumecirnon to the upper chamber with the cells.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
Quantify the number of cells that have migrated to the lower chamber.
-
The concentration of Tivumecirnon that inhibits 50% of the cell migration is determined as the IC50 value.
Conclusion
Tivumecirnon is a promising oral CCR4 antagonist that modulates the tumor microenvironment by blocking the recruitment of immunosuppressive Treg cells. This mechanism of action has the potential to enhance anti-tumor immunity and improve the efficacy of other cancer therapies, such as checkpoint inhibitors. While specific preclinical potency values remain proprietary, the available data from clinical trials demonstrate its potential as a valuable addition to the oncology treatment landscape. Further research and clinical development will continue to elucidate the full therapeutic potential of Tivumecirnon.
References
- 1. rapt.com [rapt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tivumecirnon (FLX-475) | CCR | 2174938-78-2 | Invivochem [invivochem.com]
- 4. drughunter.com [drughunter.com]
- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. rapt.com [rapt.com]
- 8. rapt.com [rapt.com]
- 9. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 10. Hanmi reports positive trial data of Tivumecirnon for gastric cancer [clinicaltrialsarena.com]
